Cas no 1260861-45-7 (3-4-(propan-2-yl)phenylpiperidine)

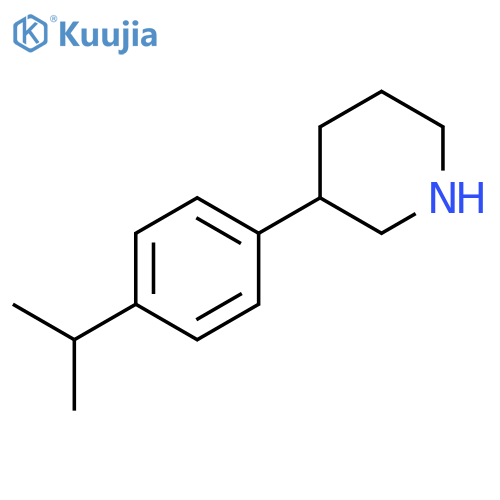

1260861-45-7 structure

商品名:3-4-(propan-2-yl)phenylpiperidine

3-4-(propan-2-yl)phenylpiperidine 化学的及び物理的性質

名前と識別子

-

- 3-4-(propan-2-yl)phenylpiperidine

- 3-(4-isopropylphenyl)piperidine

- Piperidine, 3-[4-(1-methylethyl)phenyl]-

- SCHEMBL11984417

- 3-[4-(propan-2-yl)phenyl]piperidine

- 1260861-45-7

- EN300-1840719

- AKOS013784374

-

- インチ: 1S/C14H21N/c1-11(2)12-5-7-13(8-6-12)14-4-3-9-15-10-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3

- InChIKey: IXPJALPBJFRKNQ-UHFFFAOYSA-N

- ほほえんだ: N1CCCC(C2=CC=C(C(C)C)C=C2)C1

計算された属性

- せいみつぶんしりょう: 203.167399674g/mol

- どういたいしつりょう: 203.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 0.938±0.06 g/cm3(Predicted)

- ふってん: 306.4±21.0 °C(Predicted)

- 酸性度係数(pKa): 10.08±0.10(Predicted)

3-4-(propan-2-yl)phenylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1840719-0.5g |

3-[4-(propan-2-yl)phenyl]piperidine |

1260861-45-7 | 0.5g |

$535.0 | 2023-09-19 | ||

| Enamine | EN300-1840719-5.0g |

3-[4-(propan-2-yl)phenyl]piperidine |

1260861-45-7 | 5g |

$3977.0 | 2023-06-02 | ||

| Enamine | EN300-1840719-0.05g |

3-[4-(propan-2-yl)phenyl]piperidine |

1260861-45-7 | 0.05g |

$468.0 | 2023-09-19 | ||

| Enamine | EN300-1840719-10.0g |

3-[4-(propan-2-yl)phenyl]piperidine |

1260861-45-7 | 10g |

$5897.0 | 2023-06-02 | ||

| Enamine | EN300-1840719-10g |

3-[4-(propan-2-yl)phenyl]piperidine |

1260861-45-7 | 10g |

$2393.0 | 2023-09-19 | ||

| Enamine | EN300-1840719-1g |

3-[4-(propan-2-yl)phenyl]piperidine |

1260861-45-7 | 1g |

$557.0 | 2023-09-19 | ||

| Enamine | EN300-1840719-5g |

3-[4-(propan-2-yl)phenyl]piperidine |

1260861-45-7 | 5g |

$1614.0 | 2023-09-19 | ||

| Enamine | EN300-1840719-1.0g |

3-[4-(propan-2-yl)phenyl]piperidine |

1260861-45-7 | 1g |

$1371.0 | 2023-06-02 | ||

| Enamine | EN300-1840719-0.1g |

3-[4-(propan-2-yl)phenyl]piperidine |

1260861-45-7 | 0.1g |

$490.0 | 2023-09-19 | ||

| Enamine | EN300-1840719-0.25g |

3-[4-(propan-2-yl)phenyl]piperidine |

1260861-45-7 | 0.25g |

$513.0 | 2023-09-19 |

3-4-(propan-2-yl)phenylpiperidine 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1260861-45-7 (3-4-(propan-2-yl)phenylpiperidine) 関連製品

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 42464-96-0(NNMTi)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量